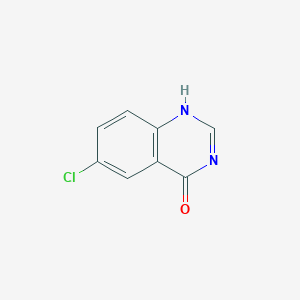

6-chloro-1H-quinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBVWEUSCRFCPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166957 | |

| Record name | 4(3H)-Quinazolinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-14-5 | |

| Record name | 6-Chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016064145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16064-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-1H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This document details a common synthetic route, comprehensive characterization methodologies, and relevant biological context.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the cyclocondensation of 2-amino-5-chlorobenzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, provides a direct route to the quinazolinone core.

Reaction Scheme:

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of quinazolin-4-ones from anthranilic acid derivatives.

Materials:

-

2-amino-5-chlorobenzoic acid

-

Formamide

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid (1 equivalent) and an excess of formamide (approximately 4-5 equivalents).

-

Heat the reaction mixture to 120-130°C with continuous stirring.

-

Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining formamide.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Dry the purified product under vacuum.

Characterization of this compound

The synthesized compound should be characterized using a variety of spectroscopic techniques to confirm its identity and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the quinazolinone ring system.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or analyze the sample as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.

-

Analysis: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.

Characterization Data

The following tables summarize the expected and reported spectroscopic data for this compound and closely related derivatives. Note: A complete, experimentally verified dataset for this compound was not available in the cited literature. The data presented here is a composite based on known quinazolinone structures and may serve as a reference for characterization.

Table 1: Physical and Mass Spectrometry Data

| Property | Expected Value for this compound |

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| Mass Spectrum (m/z) | [M+H]⁺ at 181.02 |

Table 2: ¹H NMR Spectroscopic Data (in DMSO-d₆, δ in ppm)

| Proton Assignment | Expected Chemical Shift Range | Multiplicity |

| H-2 | 8.1 - 8.3 | s |

| H-5 | 7.9 - 8.1 | d |

| H-7 | 7.6 - 7.8 | dd |

| H-8 | 7.4 - 7.6 | d |

| N1-H | 12.0 - 12.5 | br s |

Table 3: ¹³C NMR Spectroscopic Data (in DMSO-d₆, δ in ppm)

| Carbon Assignment | Expected Chemical Shift Range |

| C-2 | 145 - 147 |

| C-4 | 162 - 164 |

| C-4a | 120 - 122 |

| C-5 | 127 - 129 |

| C-6 | 130 - 132 |

| C-7 | 125 - 127 |

| C-8 | 117 - 119 |

| C-8a | 148 - 150 |

Table 4: IR Spectroscopic Data (cm⁻¹)

| Functional Group | Expected Absorption Range |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch | 1670 - 1690 |

| C=N Stretch | 1610 - 1630 |

| Aromatic C-H | 3000 - 3100 |

| Aromatic C=C | 1450 - 1600 |

Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway where quinazolinone derivatives have shown activity.

Caption: Synthetic workflow for this compound.

Many quinazolinone derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade, which plays a crucial role in tumor adaptation to low oxygen conditions.

Caption: Simplified HIF-1α signaling pathway and potential inhibition.

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-chloro-1H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its molecular characteristics, synthesis, and key physicochemical parameters. Furthermore, it elucidates the compound's interaction with relevant biological pathways, specifically the p21-activated kinase 4 (PAK4) signaling pathway and the induction of apoptosis, providing crucial insights for researchers in oncology and related fields.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of these properties is presented below.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₅ClN₂O | [1] |

| Molecular Weight | 180.59 g/mol | [1] |

| CAS Number | 16064-14-5 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 262-263 °C | For the closely related "6-Chloroquinazolone"[2] |

| Boiling Point | Data not available | |

| Solubility | Sparingly soluble in water | [1] |

| pKa | 0.93 ± 0.20 (Predicted) | For "6-Chloro-4-hydroxyquinazoline"[1] |

| logP | Data not available |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of 5-chloroanthranilic acid with formamide.[3]

Materials:

-

5-chloroanthranilic acid

-

Formamide

-

Ethanol

-

Benzene

-

50% Acetic acid

Procedure:

-

A mixture of 5-chloroanthranilic acid (e.g., 8.6 g, 0.05 mol) and formamide (e.g., 8.6 g, 0.2 mol) is heated.[2]

-

The reaction mixture is heated for one hour at 130-140 °C, followed by three hours at 160-165 °C.[2]

-

Upon cooling, light yellow-brown crystals will form.

-

The crystals are filtered and washed with a 1:1 mixture of ethanol and benzene.[2]

-

The product is then dried under vacuum.

-

Recrystallization from 50% acetic acid yields long, plate-like needles of this compound.[2]

Determination of Physicochemical Properties

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Understanding the solubility is essential for formulation and in vitro assays.

Materials:

-

This compound

-

Various solvents (e.g., water, ethanol, DMSO, acetone)

-

Test tubes

-

Vortex mixer

Procedure:

-

A small, accurately weighed amount of this compound is placed in a test tube.

-

A known volume of the solvent is added incrementally.

-

The mixture is agitated vigorously (e.g., using a vortex mixer) after each addition.

-

Solubility is determined by visual inspection for the complete dissolution of the solid. The results can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

The acid dissociation constant (pKa) is important for predicting the ionization state of the molecule at different pH values.

Method: Potentiometric Titration

Apparatus:

-

pH meter with an electrode

-

Burette

-

Magnetic stirrer

-

Beaker

Procedure:

-

A solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

The partition coefficient (logP) is a measure of the lipophilicity of a compound.

Method: Shake-Flask Method

Materials:

-

This compound

-

n-octanol

-

Water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4)

-

Separatory funnel

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase).

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

-

The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

Quinazolinone derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. They have been shown to interact with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of PAK4 Signaling Pathway

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several cancers and plays a key role in cell proliferation, survival, and migration.[4][5] Quinazolinone-based compounds have been identified as potential inhibitors of PAK4.[6]

The diagram above illustrates a simplified representation of the PAK4 signaling cascade. Extracellular signals activate cell surface receptors like RTKs and GPCRs, leading to the activation of small GTPases such as Ras and Cdc42. Cdc42 directly activates PAK4, which in turn phosphorylates and activates several downstream pathways, including the PI3K/AKT, RAF/MEK/ERK, and LIMK1/Cofilin pathways. These pathways are central to promoting cell proliferation, survival, and metastasis.[4][5][7] this compound, as a potential PAK4 inhibitor, would interrupt this cascade, thereby inhibiting these cancer-promoting processes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells. Quinazolinone derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[8][9][10]

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8] Quinazolinone derivatives can induce apoptosis by promoting cellular stress, activating pro-apoptotic proteins, and inhibiting anti-apoptotic proteins like Bcl-2.[8][10]

Conclusion

This compound is a molecule with significant potential in drug discovery, particularly in the development of anticancer agents. This guide has summarized its key physicochemical properties and provided standardized protocols for their determination. Furthermore, the elucidation of its role as a potential inhibitor of the PAK4 signaling pathway and an inducer of apoptosis provides a strong rationale for its further investigation and development as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 16064-14-5 CAS MSDS (6-Chloro-4-hydroxyquinazoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. generis-publishing.com [generis-publishing.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]

- 8. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

Analysis of the Crystal Structure of 6-Chloro-1H-quinazolin-4-one Derivatives: A Technical Guide

Disclaimer: A comprehensive search for the specific crystal structure of the parent compound, 6-chloro-1H-quinazolin-4-one, did not yield publicly available crystallographic data. This guide will therefore provide a detailed analysis of a closely related derivative, 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , for which complete crystal structure information has been published. This analysis will serve as a valuable reference for understanding the structural characteristics of the 6-chloro-quinazolin-4-one core.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural properties of quinazolinone derivatives. The document outlines the crystallographic data, experimental methodologies, and key structural features of 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Crystallographic Data Summary

The crystal structure of 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was determined by single-crystal X-ray diffraction. The asymmetric unit of the title compound consists of two crystallographically independent molecules, designated as A and B.[1] The key crystallographic parameters are summarized in the table below for comparative analysis.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃ClN₂OS |

| Formula Weight | 316.79 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 9.7228 (4) Å |

| b | 11.8588 (4) Å |

| c | 14.4983 (5) Å |

| α | 69.709 (1)° |

| β | 74.395 (1)° |

| γ | 67.681 (1)° |

| Cell Volume | 1432.19 (9) ų |

| Z (Molecules per unit cell) | 4 |

| Temperature | 100 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data Collection | |

| Diffractometer | Bruker APEX DUO CCD area-detector |

| Reflections collected | 41666 |

| Independent reflections | 10238 |

| Refinement | |

| R-factor (R1) | 0.037 |

| wR2 | 0.155 |

Experimental Protocols

Synthesis and Crystallization

The synthesis of 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was achieved following a modified procedure based on previously reported methods.[1] The specific details of the synthesis are not provided in the crystallographic report summary.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation of a solution of the compound. The choice of solvent for crystallization is a critical step and is often determined empirically.

X-ray Data Collection and Structure Refinement

A suitable single crystal of the compound was mounted on a Bruker APEX DUO CCD area-detector diffractometer.[1] The data was collected at a temperature of 100 K using Mo Kα radiation.[1] A multi-scan absorption correction was applied to the collected data.[1]

The crystal structure was solved and refined using the SHELXTL software package.[1] The hydrogen atoms were treated with a mixture of independent and constrained refinement.[1]

Molecular and Crystal Structure Features

The quinazoline ring in both independent molecules (A and B) is essentially planar.[1] The dihedral angles between the quinazoline and the attached benzene rings are 16.88 (6)° for molecule A and 32.34 (6)° for molecule B.[1]

In the crystal structure, molecules A and B are linked by bifurcated intermolecular N–H···S and C–H···S hydrogen bonds.[1] These pairs of molecules are further connected into a chain through C–H···O and C–H···Cl hydrogen bonds.[1]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of the 6-chloro-quinazolin-4-one core.

Caption: Experimental workflow for crystal structure determination.

Caption: Molecular structure of the this compound core.

References

Spectroscopic Data and Experimental Protocols for 6-chloro-1H-quinazolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-1H-quinazolin-4-one, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data from established spectroscopic databases and provides detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinazolinone derivatives.

Spectroscopic Data

The structural elucidation of this compound relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS).

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | N-H |

| ~8.30 | Doublet | 1H | H-5 |

| ~8.15 | Singlet | 1H | H-2 |

| ~7.80 | Doublet of Doublets | 1H | H-7 |

| ~7.50 | Doublet | 1H | H-8 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4 |

| ~148 | C-8a |

| ~145 | C-2 |

| ~135 | C-6 |

| ~134 | C-7 |

| ~128 | C-5 |

| ~126 | C-4a |

| ~120 | C-8 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H Stretch |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1610 | Medium | C=N Stretch |

| ~1500 | Medium | C=C Stretch (Aromatic) |

| ~830 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

| m/z | Relative Intensity | Assignment |

| 180/182 | High | [M]+ (Molecular Ion) |

| 152/154 | Medium | [M-CO]+ |

| 117 | Medium | [M-CO-Cl]+ |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[1]

-

Ensure the sample is fully dissolved, using sonication or gentle warming if necessary.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[1]

-

Place the fine powder in a pellet press and apply pressure to form a transparent or translucent disc.[1]

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

Record a background spectrum of the empty sample compartment.[1]

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (Electron Impact - EI)

Sample Preparation and Introduction:

-

For Electron Impact (EI) ionization, a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.[1]

Instrumentation and Data Acquisition:

-

Utilize a mass spectrometer equipped with an EI source.[1]

-

The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]

-

The resulting ions are then separated by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

Biological Screening of 6-Chloro-1H-quinazolin-4-one and its Analogs: An In-depth Technical Guide

This guide provides a comprehensive overview of the biological screening of 6-chloro-1H-quinazolin-4-one and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines.[1][2] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][4][5][6]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various human cancer cell lines. The activity is primarily expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7i | A549 (Lung) | 2.25 | [7] |

| HT-29 (Colon) | 1.72 | [7] | |

| MCF-7 (Breast) | 2.81 | [7] | |

| 6d | NCI-H460 (Lung) | 0.789 | [5] |

| Compound 4 | Caco-2 (Colon) | 23.31 ± 0.09 | [8] |

| HepG2 (Liver) | 53.29 ± 0.25 | [8] | |

| MCF-7 (Breast) | 72.22 ± 0.14 | [8] | |

| Compound 8h | SKLU-1 (Lung) | 23.09 | [9] |

| MCF-7 (Breast) | 27.75 | [9] | |

| HepG-2 (Liver) | 30.19 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Caption: EGFR signaling pathway inhibited by this compound analogs.

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity

Various analogs of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[14][15][16][17][18][19][20]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar diffusion assay.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| B1 | Bacillus subtilis | 22 | - | [15] |

| Escherichia coli | 20 | - | [15] | |

| B2 | Bacillus subtilis | 21 | - | [15] |

| Escherichia coli | 19 | - | [15] | |

| VMA-17-04 | Staphylococcus aureus | - | 16 | [20] |

| VMA-13-05 | Staphylococcus aureus | - | 64 | [20] |

| VMA-17-01 | Staphylococcus aureus | - | 32 | [20] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][22]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[22]

-

Serial Dilution: The test compounds are serially diluted in the broth in the wells of a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]

-

Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[23][24][25][26] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][27][28][29][30]

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity is often expressed as the percentage of inhibition of a particular inflammatory mediator.

| Compound ID | Assay | % Inhibition | Reference |

| Compound 9 | Carrageenan-induced paw edema | 20.4 | [24] |

| Compound 15 | Carrageenan-induced paw edema | >24.6 | [24] |

| Compound 21 | Carrageenan-induced paw edema | 32.5 | [24] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[27]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Assay:

-

Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualization: Logical Relationship and Experimental Workflow

Caption: Logical workflow for anti-inflammatory screening of quinazolinone analogs.

Caption: Workflow of the nitric oxide inhibition assay in LPS-stimulated macrophages.

References

- 1. Inhibition of LPS-stimulated NO production in mouse macrophage-like cells by tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. brieflands.com [brieflands.com]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. eurekaselect.com [eurekaselect.com]

- 16. researchgate.net [researchgate.net]

- 17. brieflands.com [brieflands.com]

- 18. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. rr-asia.woah.org [rr-asia.woah.org]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. files01.core.ac.uk [files01.core.ac.uk]

- 29. Inhibition of NO production in LPS-stimulated mouse macrophage-like cells by benzo[b]cyclohept[e] [1,4]oxazine and 2-aminotropone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Inhibition of NO production in LPS-stimulated mouse macrophage-like cells by trihaloacetylazulenes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of 6-Chloro-1H-quinazolin-4-one Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro evaluation of 6-chloro-1H-quinazolin-4-one derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction

Quinazolin-4-one is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a chloro group at the 6-position of the quinazolin-4-one core has been a strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity. This guide focuses on the in vitro methodologies employed to assess the therapeutic potential of this compound derivatives, with a particular emphasis on their anticancer activity.

Data Presentation: Biological Activity of Quinazolinone Derivatives

The following tables summarize the in vitro biological activity of various this compound and other quinazolinone derivatives against different cancer cell lines and enzymes.

Table 1: Anticancer Activity of 6-Chloro-quinazolin Derivatives

| Compound | Cell Line | Activity | Concentration/IC50 | Reference |

| 5a | MGC-803 (gastric cancer) | Induces apoptosis | 31.7% at 10 µM | [2] |

| 5f | MGC-803 (gastric cancer) | Induces apoptosis | 21.9% at 10 µM | [2] |

| 5a | Bcap-37 (breast cancer) | Induces apoptosis | - | [2] |

| 5f | Bcap-37 (breast cancer) | Induces apoptosis | - | [2] |

| 5a | PC3 (prostate cancer) | Antitumor activity | - | [2] |

| 5f | PC3 (prostate cancer) | Antitumor activity | - | [2] |

Table 2: Cytotoxic Activity of Other Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 8h | SKLU-1 (lung cancer) | 23.09 µg/mL | [3] |

| 8h | MCF-7 (breast cancer) | 27.75 µg/mL | [3] |

| 8h | HepG-2 (liver cancer) | 30.19 µg/mL | [3] |

| 4 | Caco-2 (colon cancer) | 23.31 | [4][5] |

| 4 | HepG2 (liver cancer) | 53.29 | [4][5] |

| 4 | MCF-7 (breast cancer) | 72.22 | [4][5] |

| 9 | Caco-2 (colon cancer) | - | [4][5] |

| 9 | HepG2 (liver cancer) | - | [4][5] |

| 9 | MCF-7 (breast cancer) | - | [4][5] |

| 45 | A549 (lung cancer) | 0.44 | [6] |

| 38 | A549 (lung cancer) | 0.98 | [6] |

| 38 | H1975 (lung cancer) | 1.39 | [6] |

| 38 | BEAS-2B (normal bronchial) | 1.28 | [6] |

| IIIc-3 | A549 (lung cancer) | 397.56 µg/mL | [7] |

Table 3: Enzyme Inhibitory Activity of Quinazolinone Derivatives

| Compound | Enzyme | IC50 | Reference |

| 5k | EGFRwt-TK | 10 nM | [8] |

| A | α-glucosidase | 12.5 µM | [9] |

| B | α-glucosidase | 7.3 µM | [9] |

| 7b | α-glucosidase | 14.4 µM | [10] |

| Q1 | Tyrosinase | 103 µM | [11] |

| 5a | E. coli DNA gyrase | 3.19 µM | [12] |

| 5d | E. coli DNA gyrase | 3.51 µM | [12] |

| 4b | HDAC6 | 8 nM | [13] |

| 3f | HDAC6 | 29 nM | [13] |

| G | HDAC | 370 nM | [14] |

| H | HDAC6 | 40,000 nM | [14] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of quinazolin-4-one derivatives involves the reaction of anthranilic acid or its derivatives with various reagents.[15] For instance, new quinazolinone derivatives can be synthesized by reacting 5-hydroxyanthranilic acid with acetic anhydride to yield an intermediate, which is then reacted with amines.[3]

General Procedure:

-

A mixture of an appropriate anthranilic acid derivative (1 equivalent) and an acylating agent (e.g., acetic anhydride, formamide) is heated, often under reflux, for a specified period (e.g., 2-4 hours).[3][15]

-

The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired quinazolin-4-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

Protocol:

-

Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Protocol:

-

Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

-

Cell Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the action of quinazolinone derivatives and a general workflow for their in vitro evaluation.

Signaling Pathways

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.vensel.org [pubs.vensel.org]

- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cyberleninka.ru [cyberleninka.ru]

The Architecture of Inhibition: A Technical Guide to Pharmacophore Modeling of Quinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Its derivatives have shown significant promise as potent inhibitors of various enzymes and receptors implicated in diseases ranging from cancer to inflammation and microbial infections. This in-depth technical guide provides a comprehensive overview of the pharmacophore modeling of quinazolin-4-one derivatives, offering detailed methodologies for key experiments, structured quantitative data for comparative analysis, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Pharmacophore Modeling

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a biological response.[1] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups.[1] For quinazolin-4-one derivatives, pharmacophore modeling serves as a powerful tool to:

-

Understand the key molecular interactions with target proteins.

-

Guide the design and synthesis of novel, more potent, and selective inhibitors.

-

Facilitate virtual screening of large compound libraries to identify new hits.

-

Develop predictive Quantitative Structure-Activity Relationship (QSAR) models.

Pharmacophore models can be generated using two primary approaches:

-

Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the target protein is unknown. It relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.[1]

-

Structure-based pharmacophore modeling: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, this method is used to map the key interaction points within the active site.[1]

Key Biological Targets and Signaling Pathways

Quinazolin-4-one derivatives have been extensively investigated as inhibitors of several key proteins involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2][3] Its aberrant activation is a hallmark of many cancers.[4] Quinazolin-4-one derivatives, such as gefitinib and erlotinib, are well-known EGFR inhibitors.[5]

The EGFR signaling cascade is initiated by the binding of ligands like epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] This creates docking sites for various adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[6][8]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9][10] The binding of VEGF-A to VEGFR-2 is the most critical step in initiating the angiogenic signaling cascade.[11][12] Similar to EGFR, VEGFR-2 activation leads to the stimulation of downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[9][10]

p53-MDM2-USP7 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[5][13] The deubiquitinase USP7 (also known as HAUSP) plays a crucial role by deubiquitinating and stabilizing both p53 and MDM2.[13][14] Quinazolin-4-one derivatives have been identified as inhibitors of USP7, leading to the destabilization of MDM2, and consequently, the activation of p53-mediated tumor suppression.[15]

Experimental and Computational Protocols

A generalized workflow for the pharmacophore modeling and development of quinazolin-4-one derivatives is presented below.

Pharmacophore Model Generation and Validation

Protocol:

-

Ligand Preparation:

-

Collect a set of diverse quinazolin-4-one derivatives with known biological activity against the target of interest.

-

Generate 3D conformations for each ligand and perform energy minimization using a suitable force field (e.g., MMFF94).[16]

-

-

Pharmacophore Feature Identification:

-

Identify common pharmacophoric features (HBA, HBD, HY, AR) present in the most active compounds.

-

-

Model Generation:

-

Use software like Discovery Studio, MOE, or LigandScout to generate pharmacophore hypotheses based on the alignment of the active ligands.

-

Select the best hypotheses based on scoring functions that consider factors like feature overlap and ligand coverage.

-

-

Model Validation:

-

Internal Validation: Assess the ability of the model to distinguish between active and inactive compounds within the training set.

-

External Validation: Use a test set of compounds (not used in model generation) to evaluate the predictive power of the pharmacophore model.

-

Decoy Set Screening: Screen the model against a database of known inactive or random molecules to assess its ability to avoid false positives.

-

Synthesis of Quinazolin-4-one Derivatives

A common synthetic route to 2,3-disubstituted quinazolin-4-ones starts from anthranilic acid.

Protocol:

-

Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-one:

-

Reflux a mixture of anthranilic acid and an appropriate isothiocyanate in ethanol to yield the corresponding 2-mercapto-3-substituted-quinazolin-4(3H)-one.[1]

-

-

S-alkylation:

-

React the 2-mercapto derivative with an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base (e.g., anhydrous potassium carbonate) in a solvent like DMF at room temperature.[1]

-

-

Hydrazinolysis:

-

Treat the resulting ester with hydrazine hydrate in ethanol at room temperature to form the corresponding acetohydrazide derivative.[1]

-

-

Final Condensation:

-

React the acetohydrazide with a substituted aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux to obtain the final Schiff base derivatives.

-

In Vitro Biological Evaluation

Example Protocol for EGFR Kinase Assay:

-

Prepare a reaction mixture containing the EGFR enzyme, a suitable buffer, ATP, and a substrate (e.g., a synthetic peptide).

-

Add the synthesized quinazolin-4-one derivatives at various concentrations.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and measure the amount of phosphorylated substrate, often using an ELISA-based method or a fluorescence-based assay.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Molecular Docking

Protocol:

-

Protein and Ligand Preparation:

-

Docking Simulation:

-

Analysis of Results:

-

Analyze the docking scores (binding energies) and the predicted binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein residues.

-

In Silico ADMET Prediction

Protocol:

-

Use online tools or software packages (e.g., SwissADME, PreADMET, Discovery Studio) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds.[19][20]

-

Evaluate key parameters such as:

-

Lipinski's Rule of Five: To assess drug-likeness and oral bioavailability.

-

Aqueous solubility: Important for absorption.

-

Blood-brain barrier penetration: Relevant for CNS-targeting drugs.

-

CYP450 inhibition: To predict potential drug-drug interactions.

-

Hepatotoxicity and carcinogenicity: To assess potential toxicity.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity and computational analysis of quinazolin-4-one derivatives from various studies.

Table 1: In Vitro Biological Activity of Quinazolin-4-one Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 6d | EGFR | 0.069 | - | [4] |

| Erlotinib | EGFR | 0.045 | - | [4] |

| C9 | USP7 | 5.048 | - | [15] |

| C19 | USP7 | 0.595 | - | [15] |

| A3 | - | 10 | PC3 | [21] |

| A3 | - | 10 | MCF-7 | [21] |

| A3 | - | 12 | HT-29 | [21] |

| Doxorubicin | - | 3.7 | PC3 | [21] |

| Doxorubicin | - | 7.2 | MCF-7 | [21] |

| Doxorubicin | - | 5.6 | HT-29 | [21] |

Table 2: Molecular Docking and 3D-QSAR Results

| Compound Series | Target | Docking Score (kcal/mol) | 3D-QSAR Model | q² | r² | Reference |

| Quinazolinone derivatives | GABAa | -7.1 to -9.3 | - | - | - | [17] |

| Quinazolin-4(3H)-ones | EGFR | - | CoMFA/CoMSIA | 0.570/0.599 | 0.855/0.895 | [4] |

| Quinazoline analogues | EGFR | - | CoMFA/CoMSIA | 0.608/- | 0.979/- | [22] |

Table 3: Predicted ADMET Properties

| Compound Series | Software/Tool | Key Findings | Reference |

| Quinazolinone derivatives | SwissADME, PreADMET | Good oral bioavailability, obeyed Lipinski's rule. | [19] |

| Quinazolinone derivatives | AdmetLab 2.0 | Fulfilled Lipinski's rule, good ADME properties, low toxicity. | [23] |

| Quinazolinone derivatives | Discovery Studio | Acceptable drug-likeness, permeability, and toxicity profiles. | [20] |

Conclusion

Pharmacophore modeling, in conjunction with other computational and experimental techniques, provides a robust framework for the rational design and development of novel quinazolin-4-one derivatives as therapeutic agents. This guide has outlined the core principles, detailed key experimental and computational protocols, and summarized relevant data to aid researchers in this exciting field. The continued application of these methodologies holds great promise for the discovery of new and effective drugs based on the versatile quinazolin-4-one scaffold.

References

- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]

- 4. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. proteopedia.org [proteopedia.org]

- 13. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]

- 15. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ijpsdronline.com [ijpsdronline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 3.6. In silico ADMET Prediction [bio-protocol.org]

- 21. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. conference.umi.ac.id [conference.umi.ac.id]

Structure-Activity Relationship (SAR) Studies of 6-Chloro-quinazolinones: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 6-chloro-quinazolinone derivatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes important concepts to facilitate the rational design of novel therapeutic agents based on this privileged scaffold.

Introduction to 6-Chloro-quinazolinones

The quinazolinone core is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 6-position of the quinazolinone ring has been shown to significantly influence the biological potency of these compounds.[4][5] This guide focuses on elucidating the SAR of 6-chloro-quinazolinone analogs, providing a systematic analysis of how structural modifications impact their therapeutic potential.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, highlighting the impact of substitutions at different positions of the 6-chloro-quinazolinone core on their biological activity.

Anticancer Activity

A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were investigated as potent and selective PAK4 inhibitors.[6]

| Compound ID | R (Substitution at C2-carboxamide) | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |

| 25 | Cyclopropyl | 0.016 | 2.750 | 172 |

| 31 | (R)-3-methylpiperazin-1-yl | 0.009 | 3.110 | 346 |

| 38 | 7-chloro analog of 31 | 0.006 | - | 57 |

| 39 | 6-fluoro analog of 31 | - | - | 31 |

| 40 | 6-bromo analog of 31 | - | - | 190 |

Key SAR Insights:

-

The 6-chloro substitution (as in compound 31 ) provided the best balance of potency and selectivity for PAK4 over PAK1.[6]

-

While a 7-chloro derivative (38 ) showed slightly better potency, it suffered from reduced selectivity.[6]

-

Replacing the 6-chloro group with other electron-withdrawing substituents like fluorine (39 ) or bromine (40 ) maintained strong PAK4 affinity but with varying degrees of reduced selectivity.[6]

-

The conformation of the amide side chain at C2 is critical for activity, with the (R)-configuration at the methyl stereocenter of the piperazine ring being preferred.[6]

Novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system have been evaluated for their in vitro antitumor activities.[7]

| Compound ID | R1 | R2 | MGC-803 IC50 (μM) | Bcap-37 IC50 (μM) | PC3 IC50 (μM) |

| 5a | H | H | 2.5 | 3.1 | 4.6 |

| 5f | 4-F | 4-F | 1.8 | 2.3 | 3.9 |

Key SAR Insights:

-

Compounds 5a and 5f were the most active in this series, demonstrating good cytotoxic effects against various cancer cell lines.[7]

-

The presence of fluorine atoms on the terminal phenyl rings (5f ) enhanced the antitumor activity.[7]

-

These compounds were found to induce apoptosis in MGC-803 and Bcap-37 cells.[7]

Antimicrobial Activity

The 6-chloro substitution on the quinazolinone core has been shown to be favorable for quorum sensing inhibitory activity.[4]

| Compound | Substitution | % pqs Inhibition at 100 µM |

| 1 | 7-chloro | Less active |

| 2 | 6-chloro | More active |

Key SAR Insights:

-

A 6-chloro-substituted quinazolinone (2 ) demonstrated better quorum sensing inhibitory activity than its 7-chloro counterpart (1 ).[4]

-

Molecular docking studies suggest that the increased affinity is due to aromatic stacking between the quinazoline core and key residues in the PqsR ligand-binding domain.[4]

Experimental Protocols

General Synthesis of 6-Chloro-Quinazolinone Derivatives

A common synthetic route to 2,3-disubstituted 6-chloro-quinazolin-4(3H)-ones involves the following steps:

-

Step 1: Acylation of 5-Chloroanthranilic Acid: 5-Chloroanthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-acyl derivative.

-

Step 2: Cyclization to Benzoxazinone: The N-acyl intermediate is then cyclized, typically by heating with acetic anhydride, to yield the 2-substituted-6-chloro-3,1-benzoxazin-4-one.

-

Step 3: Ring Transformation to Quinazolinone: The benzoxazinone intermediate is reacted with a primary amine in a suitable solvent (e.g., ethanol, acetic acid) under reflux to afford the final 2,3-disubstituted-6-chloro-quinazolin-4(3H)-one.

Biological Assays

The inhibitory activity against kinases like PAK4 is often determined using a radiometric or fluorescence-based assay.

-

Reaction Mixture Preparation: The kinase, a suitable substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.

-

Compound Addition: The test compounds (6-chloro-quinazolinone derivatives) at various concentrations are added to the reaction mixture.

-

Incubation: The reaction is incubated for a specific time at an optimal temperature (e.g., 30 °C) to allow for phosphorylation.

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated and quantified. For radiometric assays, this involves measuring the incorporated radioactivity.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ or Kᵢ values are determined by fitting the data to a dose-response curve.[6]

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.

-

Cell Seeding: Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 6-chloro-quinazolinone derivatives and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[7][8]

Signaling Pathways and Mechanisms of Action

PAK4 Signaling Pathway

Several 6-chloro-quinazolinone derivatives have been identified as inhibitors of the PAK4 signaling pathway, which is implicated in cancer cell migration and invasion.[6]

Compound 31 , a potent 6-chloro-quinazolinone derivative, has been shown to inhibit the migration and invasion of A549 tumor cells by regulating PAK4-directed downstream signaling pathways.[6] It blocks the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are crucial for cytoskeletal dynamics and extracellular matrix degradation, respectively.[6]

Conclusion

The 6-chloro-quinazolinone scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. SAR studies have consistently highlighted the importance of the 6-chloro substituent for enhancing biological activity, particularly in the context of anticancer and antimicrobial applications. The data and methodologies presented in this guide offer a valuable resource for medicinal chemists and pharmacologists, providing a rational basis for the future design and optimization of 6-chloro-quinazolinone derivatives with improved potency, selectivity, and drug-like properties. Further exploration of substitutions at various positions of the quinazolinone core, guided by the principles outlined herein, is warranted to unlock the full therapeutic potential of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 6-chloro-1H-quinazolin-4-one and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known mechanisms of action for 6-chloro-1H-quinazolin-4-one and its derivatives. The quinazolinone scaffold, particularly with a chlorine substitution at the 6th position, serves as a versatile backbone for the development of targeted therapeutic agents across various disease areas, most notably in oncology. The biological activity is highly dependent on the substitutions at other positions of the quinazolinone ring, leading to a diversity of molecular targets and signaling pathway modulations.

Core Concept: A Privileged Scaffold in Drug Discovery

The this compound core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a foundational structure for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the fused ring system, combined with the electronic properties imparted by the chloro- and oxo- groups, provides a stable platform for the strategic placement of various functional groups that dictate the ultimate mechanism of action. Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and antipsychotic effects.[1][2][3][4]

Mechanisms of Action in Oncology

The most extensively studied application of this compound derivatives is in the field of oncology. Several distinct mechanisms of action have been identified, primarily focusing on the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A significant class of quinazolinone-based anticancer agents functions as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazolinone core acts as a scaffold to position substituents that bind to the ATP-binding site of the EGFR. This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways responsible for tumor cell growth and survival.[5]

Derivatives of 6-chloro-quinazoline have been designed as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4). For instance, a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, compound 31 (CZh226), has shown remarkable selectivity for PAK4 over other kinases.[6] Inhibition of PAK4 disrupts critical downstream signaling pathways, including:

-

PAK4/LIMK1/cofilin pathway: Involved in cytoskeletal dynamics and cell motility.

-

PAK4/MEK-1/ERK1/2/MMP2 pathway: Regulates cell proliferation, survival, and invasion.[6]

The 6-chloro substituent in these inhibitors has been shown to engage in van der Waals interactions within a specific region of the PAK4 ATP-binding pocket, contributing to the compound's potency and selectivity.[6]

Signaling Pathway of PAK4 Inhibition

Caption: PAK4 signaling pathway and its inhibition by a 6-chloro-quinazolinone derivative.

Molecular docking studies have suggested that certain quinazolinone derivatives can act as topoisomerase II inhibitors. These compounds are proposed to form strong hydrogen bonds and π-π stacking interactions within the enzyme's binding site, thereby interfering with DNA replication and repair processes in cancer cells.[1]

A quinazolin-4-one derivative has been identified as an inhibitor of the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor adaptation to hypoxia.[7] The proposed mechanism involves the RAS-RAF-MEK signaling pathway, as Ras is a known stimulator of HIF-1α expression. By inhibiting this pathway, the quinazolinone derivative can suppress HIF-1α accumulation.[7]

Logical Flow of HIF-1α Inhibition

Caption: Inhibition of HIF-1α accumulation via the RAS-RAF-MEK pathway.

Several novel 6-chloro-quinazolin derivatives have been synthesized and shown to induce apoptosis in human cancer cell lines. Flow cytometry analysis has confirmed the apoptotic effect of these compounds.[8]

Novel quinazoline-4-(3H)-one derivatives have been designed to act as selective inhibitors of Histone Deacetylase 6 (HDAC6). These compounds typically feature the quinazolinone moiety as a "cap" group that interacts with the enzyme surface.[9][10]

Other Pharmacological Activities

A notable 6-chloro-quinazolinone derivative, L-738,372, has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). It acts as a reversible and noncompetitive inhibitor with respect to dTTP. This compound binds to a site on the RT enzyme that overlaps with the binding site of other non-nucleoside inhibitors.[11]